molecular formula C15H25N5O2S B10921583 N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10921583
M. Wt: 339.5 g/mol
InChI Key: ZTNPSZRJVKSXSS-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole derivatives. These products can have varied applications depending on the functional groups introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of multiple alkyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H25N5O2S/c1-7-19(10-14-11(3)17-20(8-2)12(14)4)23(21,22)15-9-16-18(6)13(15)5/h9H,7-8,10H2,1-6H3

InChI Key

ZTNPSZRJVKSXSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)S(=O)(=O)C2=C(N(N=C2)C)C)C

Origin of Product

United States

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